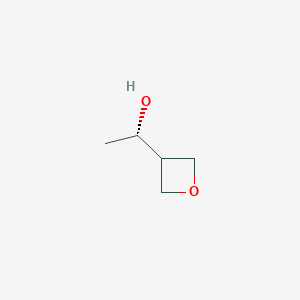

![molecular formula C19H15N5O2 B2466473 3-(3-Methylphenyl)-6-Phenacyltriazolo[4,5-d]pyrimidin-7-on CAS No. 872591-06-5](/img/structure/B2466473.png)

3-(3-Methylphenyl)-6-Phenacyltriazolo[4,5-d]pyrimidin-7-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrido[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Chemical Reactions Analysis

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Wissenschaftliche Forschungsanwendungen

Antikrebs-Eigenschaften

Das Pyridopyrimidin-Gerüst von 3-(3-Methylphenyl)-6-Phenacyltriazolo[4,5-d]pyrimidin-7-on hat sich in der Krebsforschung als vielversprechend erwiesen. Zu den bemerkenswerten Erkenntnissen gehören:

- Palbociclib: Palbociclib, entwickelt von Pfizer, ist ein CDK4/6-Inhibitor, der bei der Behandlung von Brustkrebs eingesetzt wird. Es unterbricht Signale, die die Proliferation von Krebszellen fördern .

Epigenetische Modulation

Forscher haben die Rolle der Verbindung als EZH2-Inhibitor untersucht. Durch Modifizierung der Tazemetostat-Struktur wurden neuartige Thieno[3,2-d]pyrimidin-Derivate synthetisiert, die eine antiproliferative Aktivität gegen verschiedene Krebszelllinien zeigten .

Zytotoxische Aktivität

Pyrazolo[3,4-d]pyrimidin: Derivate, darunter solche, die mit unserer Verbindung verwandt sind, zeigten zytotoxische Wirkungen gegen Krebszellen wie MCF-7, HCT-116 und HepG-2. Diese Ergebnisse deuten auf potenzielle therapeutische Anwendungen hin .

Wirkmechanismus

Target of Action

The primary targets of 3-(3-Methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They play a crucial role in controlling cell division and proliferation .

Mode of Action

This compound acts as an inhibitor of CDKs . It binds to the active site of these enzymes, disrupting their ability to phosphorylate and activate other proteins that are necessary for cell division . This results in the arrest of the cell cycle, preventing the proliferation of cells .

Biochemical Pathways

The inhibition of CDKs affects several biochemical pathways. Primarily, it disrupts the cell cycle, halting the progression from the G1 phase to the S phase . This prevents DNA replication and cell division. Additionally, it can induce apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

Its degree of lipophilicity suggests that it may diffuse easily into cells

Result of Action

The result of the action of 3-(3-Methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one is the inhibition of cell proliferation . By disrupting the cell cycle, it prevents the division and growth of cells. This can be particularly effective in the treatment of diseases characterized by rapid cell proliferation, such as cancer .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

They interact with several enzymes, proteins, and other biomolecules, often through pi-electron interactions .

Cellular Effects

Similar pyrimidine derivatives have been found to exhibit anticancer potential through different action mechanisms, including inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Molecular Mechanism

Pyrimidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar pyrimidine derivatives have shown changes in their effects over time in laboratory settings .

Dosage Effects in Animal Models

Similar pyrimidine derivatives have shown varying effects with different dosages in animal models .

Metabolic Pathways

Pyrimidine metabolism involves the synthesis, interconversion, salvage, and breakdown of pyrimidine nucleotides in humans .

Transport and Distribution

Similar pyrimidine derivatives have shown to interact with various transporters or binding proteins .

Subcellular Localization

Similar pyrimidine derivatives have shown to have effects on their activity or function depending on their subcellular localization .

Eigenschaften

IUPAC Name |

3-(3-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c1-13-6-5-9-15(10-13)24-18-17(21-22-24)19(26)23(12-20-18)11-16(25)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCVZFILOQISNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2466393.png)

![N-(4-{3-[3-(2-oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl)benzamide](/img/structure/B2466395.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2466396.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2466399.png)

![Prop-2-enyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2466405.png)

![N-(2,4-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2466407.png)

![1-[(4-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2466410.png)

![6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2466412.png)